2-Hydroxy-6-methylpyridine

描述

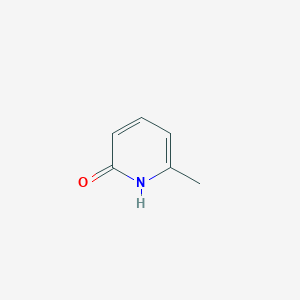

2-Hydroxy-6-methylpyridine, a heterocyclic organic compound, has garnered significant attention in various domains of chemical science. tandfonline.comnih.gov Identified by its pyridine (B92270) ring substituted with a hydroxyl group at the second position and a methyl group at the sixth, it serves as a pivotal molecule in both fundamental and applied research. cymitquimica.com It is recognized as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, and as a highly effective ligand in coordination chemistry. cymitquimica.comguidechem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-3-2-4-6(8)7-5/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAVIRYCMBDJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954452 | |

| Record name | 6-Methylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3279-76-3, 73229-70-6 | |

| Record name | 2-Hydroxy-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3279-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylpyridin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003279763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-2-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073229706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3279-76-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLPYRIDIN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN77J7TM32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 Hydroxy 6 Methylpyridine

Advanced Synthetic Routes for 2-Hydroxy-6-methylpyridine and its Precursors

The preparation of this compound can be achieved through several advanced synthetic pathways that prioritize regioselectivity, catalytic efficiency, and adherence to green chemistry principles. These routes often begin with readily available precursors and employ sophisticated chemical transformations to achieve the target molecule with high purity and yield.

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect of the synthesis of this compound, ensuring the correct placement of the hydroxyl group at the C2 position of the pyridine (B92270) ring.

One prominent regioselective strategy involves the diazotization of 2-amino-6-methylpyridine. In this well-established method, the amino group is converted into a diazonium salt using a diazotizing agent, such as sodium nitrite in an acidic medium at low temperatures. This unstable intermediate is then hydrolyzed to introduce the hydroxyl group specifically at the C2 position. This method is advantageous due to the ready availability of the aminopyridine precursor.

Another regioselective approach is the controlled oxidation of 2,6-lutidine (2,6-dimethylpyridine). While the oxidation of both methyl groups is possible, specific reagents and conditions can favor the mono-oxidation of one methyl group to a hydroxymethyl group, which can then be further oxidized to a carboxylic acid and subsequently decarboxylated to yield the 2-hydroxypyridine (B17775) derivative. A notable example is the biocatalytic oxidation of 2,6-lutidine, which can selectively yield 6-methyl-2-pyridinemethanol as an intermediate. acs.org

Furthermore, the Guareschi-Thorpe reaction provides a classical yet effective method for synthesizing substituted 2-pyridones, the tautomeric form of 2-hydroxypyridines. researchgate.net This multi-component reaction involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or a related active methylene compound in the presence of a base. The choice of starting materials dictates the substitution pattern on the resulting pyridone ring, allowing for a regioselective synthesis of the 6-methyl substituted product.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency, lower energy consumption, and improved selectivity.

Biocatalysis: A significant advancement in the synthesis of precursors for this compound is the use of whole-cell biocatalysts. For instance, recombinant microbial cells have been employed for the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. acs.orgnih.gov This process proceeds through the regioselective oxidation of one methyl group to form 6-methyl-2-pyridinemethanol, a direct precursor that can be further transformed into this compound. This biocatalytic route is highly specific and operates under mild conditions. acs.org

| Biocatalytic Oxidation of 2,6-Lutidine | |

| Starting Material | 2,6-Lutidine |

| Catalyst | Recombinant microbial whole cells |

| Key Intermediate | 6-methyl-2-pyridinemethanol |

| Product | 2,6-bis(hydroxymethyl)pyridine |

| Significance | Demonstrates regioselective oxidation of one methyl group, a key step towards this compound. |

Metal-Based Catalysis: While specific examples for the direct catalytic hydroxylation of 6-methylpyridine to this compound are not extensively detailed in readily available literature, general methods for the catalytic hydroxylation of pyridines exist. These often involve transition metal catalysts that can activate C-H bonds for subsequent functionalization. For instance, iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines. rsc.org

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes.

The aforementioned biocatalytic oxidation of 2,6-lutidine is a prime example of a green synthetic route. It utilizes renewable resources (in the form of the biocatalyst), operates in aqueous media under mild conditions, and avoids the use of harsh or toxic reagents. acs.org

The Guareschi-Thorpe reaction, traditionally carried out in organic solvents, has been adapted to be more environmentally friendly by using water as a solvent and ammonium carbonate as both a nitrogen source and a promoter. rsc.orgnih.gov This approach not only reduces the use of volatile organic compounds but also often simplifies the work-up procedure, as the product may precipitate directly from the reaction mixture. rsc.org

| Green Synthesis Approaches for Pyridine Derivatives | |

| Methodology | Green Chemistry Aspects |

| Biocatalysis | Use of renewable catalysts, aqueous reaction media, mild conditions. acs.org |

| Modified Guareschi-Thorpe Reaction | Use of water as a solvent, ammonium carbonate as a reagent and promoter, simplified work-up. rsc.orgnih.gov |

| Microwave-assisted Synthesis | Reduced reaction times and energy consumption. ijarsct.co.in |

| Solvent-free Synthesis | Elimination of volatile organic solvents. nih.gov |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. This involves studying the kinetics and thermodynamics of the synthetic processes, as well as identifying and characterizing key reaction intermediates.

Reaction Kinetics and Thermodynamics in Synthetic Processes

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively reported, valuable insights can be drawn from studies of related reactions.

The tautomerism between 2-hydroxypyridine and its more stable isomer, 2-pyridone, is a well-studied equilibrium. The gas-phase internal energy difference between the two tautomers is relatively small, with the enol form (2-hydroxypyridine) being slightly favored. nih.govnih.gov However, in polar solvents and in the solid state, the pyridone form is predominant. nih.gov The activation energy for the intramolecular gas-phase tautomerization via a 1,3-proton shift is high, while intermolecular processes, such as through dimer formation, have a significantly lower activation barrier. nih.govnih.govresearchgate.net

| Thermodynamic Data for 2-Hydroxypyridine/2-Pyridone Tautomerism | |

| Parameter | Value |

| Gas-phase internal energy difference (favoring 2-HPY) | ca. 3 kJ/mol nih.gov |

| Activation energy for intramolecular tautomerization | High (average of 137.152 kJ/mol) nih.govnih.govresearchgate.net |

| Activation energy for intermolecular tautomerization (via dimer) | Lower (average of 30.844 kJ/mol) nih.govnih.govresearchgate.net |

Kinetic studies of the rearrangement of pyridine N-oxides with acetic anhydride to form 2-acetoxypyridines, which can be hydrolyzed to 2-hydroxypyridines, have been conducted. These studies help in understanding the factors that influence the rate of this transformation, such as temperature and the presence of additives. acs.orgacs.org

Intermediate Identification and Characterization

The identification of reaction intermediates provides crucial evidence for proposed reaction mechanisms.

In the synthesis of 2-pyridones via the Guareschi-Thorpe reaction, key intermediates are believed to be enamines and chalcone-like structures. wikipedia.org The reaction pathway likely involves the initial formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the active methylene compound. These intermediates then condense and cyclize to form a dihydropyridine, which is subsequently oxidized to the final pyridone product. wikipedia.org

Derivatization Strategies for this compound

The presence of a hydroxyl group and an aromatic pyridine ring provides two primary sites for chemical modification in this compound. These sites can be functionalized through various reactions to introduce new chemical entities and alter the molecule's physicochemical properties.

Functionalization at the Hydroxyl Group

The hydroxyl group of this compound is a prime target for derivatization through reactions such as O-alkylation and esterification. These transformations are fundamental in organic synthesis for the introduction of a wide variety of functional groups.

O-alkylation of this compound results in the formation of ether derivatives. A common method to achieve this is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. The choice of base and solvent can influence the reaction's efficiency. For instance, reactions can be carried out using sodium hydride as a base in a suitable organic solvent.

Recent advancements have focused on developing more environmentally friendly protocols. One such method utilizes aqueous micellar media with surfactants like cetyltrimethylammonium bromide (CTAB), sodium dodecyl sulfate (SDS), or Triton X-100, eliminating the need for volatile organic solvents. High yields of O-alkylated products have been reported under these conditions.

| Alkylating Agent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Methyl Iodide | NaH, DMF | 2-Methoxy-6-methylpyridine (B1310761) | Data not available |

| Ethyl Bromide | K₂CO₃, Acetone | 2-Ethoxy-6-methylpyridine | Data not available |

| Benzyl Bromide | NaH, THF | 2-(Benzyloxy)-6-methylpyridine | Data not available |

The hydroxyl group can also be converted to an ester through reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. This reaction is typically catalyzed by an acid or a coupling agent. Esterification can be a crucial step in the synthesis of compounds with specific biological activities. This compound reacts with carboxylic acids to form a mixture of products where the "mhp" anion (from the deprotonation of this compound) is a supporting ligand in metal complexes. acs.orgsigmaaldrich.com

| Acylating Agent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Acetic Anhydride | Pyridine, rt | 6-Methyl-2-pyridyl acetate (B1210297) | Data not available |

| Benzoyl Chloride | Triethylamine, DCM | 6-Methyl-2-pyridyl benzoate | Data not available |

Modifications of the Pyridine Ring System

The pyridine ring of this compound can undergo various modifications, including electrophilic substitution and palladium-catalyzed cross-coupling reactions, to introduce substituents at different positions on the ring.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the hydroxyl group at the 2-position is an activating group and directs electrophiles to the ortho and para positions (positions 3 and 5).

Nitration: Nitration of this compound can be achieved using a mixture of nitric acid and sulfuric acid. The reaction typically introduces a nitro group at the 3-position, yielding 2-hydroxy-6-methyl-3-nitropyridine.

Halogenation: Halogenation, such as bromination, can also occur at the 3-position of the pyridine ring. For example, reaction with N-bromosuccinimide (NBS) can introduce a bromine atom to yield 3-bromo-2-hydroxy-6-methylpyridine.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the hydroxyl group of this compound is often converted into a better leaving group, such as a triflate, or the pyridine ring is halogenated. For instance, 2-chloro-6-methylpyridine (B94459) can be synthesized and then used in various cross-coupling reactions like the Suzuki, Sonogashira, and Heck reactions to introduce aryl, alkynyl, and vinyl groups, respectively.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid (Suzuki) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 6-Methyl-2-phenylpyridine | High |

| Phenylacetylene (Sonogashira) | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 6-Methyl-2-(phenylethynyl)pyridine | Good |

| Styrene (Heck) | Pd(OAc)₂ | Et₃N | DMF | 6-Methyl-2-styrylpyridine | Moderate to Good |

Stereoselective Derivatization Approaches

The synthesis of chiral derivatives of this compound is an area of growing interest, particularly for applications in medicinal chemistry and materials science. While direct stereoselective derivatization of this compound is not extensively documented, general strategies for the asymmetric synthesis of chiral pyridine derivatives can be applied.

One potential approach involves the catalytic asymmetric reduction of a ketone derivative of the pyridine. For instance, if a keto group were introduced at the methyl position or on a side chain, it could be asymmetrically reduced to a chiral alcohol using a chiral catalyst, such as those based on ruthenium or rhodium with chiral ligands.

Another strategy is the asymmetric allylic alkylation of the corresponding 2-pyridone tautomer. In this method, a chiral catalyst, often based on iridium or molybdenum, can direct the enantioselective addition of an allyl group to the nitrogen atom of the pyridone, leading to the formation of a chiral N-substituted derivative.

Furthermore, the development of chiral ligands derived from pyridine structures is a significant area of research. While not a direct derivatization of this compound to a chiral product, this compound could serve as a precursor for the synthesis of new chiral ligands. These ligands can then be used in a wide range of asymmetric catalytic reactions. For example, enantiomerically pure 2-(1-hydroxyalkyl)pyridines have been prepared from chiral starting materials and 2-lithiopyridine. rsc.org

While specific examples of highly enantioselective derivatizations starting directly from this compound are not abundant in the literature, the principles of asymmetric catalysis provide a clear framework for the potential development of such methodologies. The exploration of these pathways is a promising avenue for future research in the synthesis of novel, enantioenriched pyridine derivatives.

Advanced Spectroscopic and Computational Characterization of 2 Hydroxy 6 Methylpyridine

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the detailed characterization of molecular structures. These methods provide complementary information regarding the vibrational modes of a molecule, allowing for the identification of functional groups and offering insights into complex phenomena such as tautomerism.

The vibrational spectrum of 2-hydroxy-6-methylpyridine is complex, featuring contributions from the pyridine (B92270) ring, the methyl group, and the hydroxyl group. The molecule's Cₛ point group symmetry dictates that all fundamental vibrations are active in both IR and Raman spectroscopy. The assignments of these vibrational modes can be made by comparing the spectrum with those of related pyridine derivatives.

Key vibrational modes include:

O-H and N-H Stretching: In its enol (hydroxy) form, a broad absorption band corresponding to the O-H stretching vibration is expected in the FT-IR spectrum, typically in the 3400-2400 cm⁻¹ region, indicative of strong hydrogen bonding. In the keto tautomer, 6-methyl-2(1H)-pyridone, the N-H stretching vibration appears in a similar region, often observed between 3000-2800 cm⁻¹.

C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring typically appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl group are observed in the 2980-2870 cm⁻¹ range.

C=O Stretching: The most definitive band for identifying the keto (pyridone) tautomer is the strong C=O stretching vibration (Amide I band), which is expected in the 1690-1650 cm⁻¹ region of the FT-IR spectrum. nist.gov

Ring Vibrations: The pyridine ring C=C and C=N stretching vibrations produce a series of characteristic bands, typically between 1610 cm⁻¹ and 1400 cm⁻¹.

In-plane and Out-of-plane Bending: The C-H and N-H/O-H in-plane and out-of-plane bending vibrations occur at lower frequencies, providing a fingerprint region for the molecule.

The complementary nature of FT-IR and FT-Raman is crucial. While the O-H, N-H, and C=O stretching vibrations are typically strong in the IR spectrum, the aromatic ring stretching vibrations are often more prominent in the Raman spectrum.

Table 1: General Vibrational Assignments for this compound Tautomers

| Vibrational Mode | Tautomeric Form | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch | Enol (Hydroxy) | 3400 - 2400 | FT-IR |

| N-H Stretch | Keto (Pyridone) | 3000 - 2800 | FT-IR |

| Aromatic C-H Stretch | Both | > 3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | Both | 2980 - 2870 | FT-IR, FT-Raman |

| C=O Stretch (Amide I) | Keto (Pyridone) | 1690 - 1650 | FT-IR |

| C=C / C=N Ring Stretch | Both | 1610 - 1400 | FT-IR, FT-Raman |

| O-H / N-H In-plane Bend | Both | 1400 - 1200 | FT-IR |

| C-O Stretch | Enol (Hydroxy) | ~1250 | FT-IR |

This compound exists in a tautomeric equilibrium between the aromatic enol form (this compound) and the non-aromatic keto form (6-methyl-2(1H)-pyridone). Vibrational spectroscopy is exceptionally well-suited to study this equilibrium. nih.gov The presence and relative intensity of key vibrational bands can reveal the dominant tautomer under different conditions (e.g., solid state, different solvents).

The most significant vibrational signature is the strong carbonyl (C=O) stretching band of the pyridone form, which is absent in the hydroxy form. nist.govwuxibiology.com Conversely, the presence of bands associated with C-O stretching and O-H bending would indicate the presence of the hydroxy tautomer. In the solid state and in many solutions, the pyridone form is generally dominant, a fact confirmed by the presence of a strong absorption band around 1660 cm⁻¹. Infrared spectra in various media often exhibit broad absorption in the 3500–2300 cm⁻¹ range, which suggests strong intermolecular hydrogen bonding, a characteristic feature of the dimeric structure of the pyridone tautomer. nih.govwuxibiology.comresearchgate.net

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms.

¹H and ¹³C NMR spectra provide unambiguous evidence for the molecular structure of this compound. The spectra typically reflect the dominance of the 6-methyl-2(1H)-pyridone tautomer in common NMR solvents like CDCl₃ and DMSO-d₆.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the three aromatic protons on the pyridine ring, in addition to a broad signal for the N-H proton. The methyl group protons typically appear as a singlet around 2.2-2.4 ppm. The ring protons appear as multiplets in the aromatic region (approximately 6.0-7.5 ppm), with their specific chemical shifts and coupling constants (J-values) allowing for the assignment to positions 3, 4, and 5 on the ring. chemicalbook.com The N-H proton signal is often broad due to chemical exchange and its chemical shift is highly dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum shows six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group. The presence of a signal in the 160-165 ppm range is characteristic of a carbonyl carbon (C=O), strongly supporting the predominance of the pyridone tautomer. chemicalbook.com The methyl carbon appears at a much higher field, typically around 18-20 ppm. The remaining four ring carbons can be assigned based on their chemical shifts and by using advanced NMR techniques like HSQC and HMBC.

NMR is also crucial for differentiating between isomers. For example, 3-hydroxy-6-methylpyridine would show a different set of chemical shifts and distinct coupling patterns for its aromatic protons compared to the 2-hydroxy isomer.

Table 2: Typical ¹H NMR Chemical Shifts for 6-Methyl-2(1H)-pyridone

| Proton | Multiplicity | Approximate Chemical Shift (δ, ppm) in CDCl₃ |

| H3 | Doublet | ~6.05 |

| H4 | Triplet | ~7.36 |

| H5 | Doublet | ~6.41 |

| CH₃ | Singlet | ~2.36 |

| NH | Broad Singlet | Variable |

Data derived from referenced spectra. chemicalbook.com

Table 3: Typical ¹³C NMR Chemical Shifts for 6-Methyl-2(1H)-pyridone

| Carbon | Approximate Chemical Shift (δ, ppm) |

| C2 (C=O) | ~164 |

| C3 | ~105 |

| C4 | ~138 |

| C5 | ~118 |

| C6 | ~150 |

| CH₃ | ~19 |

Data derived from various spectroscopic sources. chemicalbook.com

While static NMR spectra often show a single set of signals corresponding to the dominant tautomer, the underlying equilibrium is a dynamic process. The interconversion between the hydroxy and pyridone tautomers, as well as the exchange of the labile N-H proton with solvent molecules, can be studied using dynamic NMR techniques.

At room temperature, the tautomeric interconversion is often fast on the NMR timescale, resulting in an averaged spectrum. However, by varying the temperature, it is possible to influence the rate of exchange. If the exchange rate can be slowed down sufficiently at lower temperatures (a process known as decoalescence), separate signals for both tautomers might be resolved. Conversely, at higher temperatures, proton exchange is faster, leading to further broadening and eventual sharpening of the N-H signal. These temperature-dependent changes in the NMR line shape can be analyzed to determine the kinetic and thermodynamic parameters of the exchange process, such as the activation energy and the equilibrium constant for tautomerization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light promotes electrons from lower-energy occupied molecular orbitals (HOMO) to higher-energy unoccupied molecular orbitals (LUMO). libretexts.org The observed transitions are primarily of two types: π → π* and n → π*.

π → π Transitions:* These are high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. For the pyridone tautomer, these typically occur at shorter wavelengths (e.g., below 300 nm).

n → π Transitions:* These are lower-intensity absorptions resulting from the promotion of an electron from a non-bonding orbital (the lone pair on the oxygen or nitrogen atom) to a π* antibonding orbital. These transitions occur at longer wavelengths, often above 300 nm.

The position and intensity of these absorption bands are highly sensitive to the tautomeric form and the solvent environment. rsc.orgresearchgate.net Studies on the closely related 2-chloro-6-methylpyridine (B94459) show that polar, protic solvents can stabilize the ground state of the non-bonding electrons through hydrogen bonding. researchgate.netresearchgate.net This increases the energy required for the n → π* transition, resulting in a hypsochromic (blue) shift to a shorter wavelength. libretexts.org Conversely, π → π* transitions often exhibit a bathochromic (red) shift in polar solvents. By analyzing the UV-Vis spectra in different solvents, the presence of the two tautomers can be confirmed, and the equilibrium constant (K_T) for the tautomerization can be quantitatively determined. semanticscholar.org For instance, in aqueous solutions, two distinct absorption maxima can often be observed, corresponding to the hydroxy and pyridone forms. rsc.org

Electronic Transitions and Chromophoric Analysis

The electronic absorption spectrum of this compound is characterized by transitions originating within the pyridine ring, which acts as the primary chromophore. The spectrum typically displays bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. These are analogous to the transitions observed in benzene (B151609) and other pyridine derivatives.

Another significant feature is the n → π* transition, which involves the excitation of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital of the ring. This transition is typically of lower intensity compared to the π → π* transitions and is sensitive to the molecular environment. The presence of the hydroxyl and methyl substituents on the pyridine ring can modulate the energies of these transitions, causing shifts in the absorption maxima compared to unsubstituted pyridine. Theoretical studies on related substituted pyridines have shown that the geometry of the molecule, including the planarity of the ring and its substituents, can influence the electronic structure and, consequently, the absorption spectrum. nih.gov

| Transition Type | Orbital Origin | Typical Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | π (ring) → π (ring) | Shorter Wavelength (UV) | High |

| n → π | n (Nitrogen) → π (ring) | Longer Wavelength (UV) | Low |

Solvatochromism and pH Effects on Electronic Spectra

The electronic spectrum of this compound is significantly influenced by the solvent environment and the pH of the solution.

Solvatochromism: The phenomenon of solvatochromism, where the position of an absorption band changes with solvent polarity, is observable for this compound. wikipedia.org The n → π* transition is particularly sensitive to solvent effects. In polar, protic solvents, hydrogen bonding can occur between the solvent molecules and the lone pair of electrons on the pyridine nitrogen atom. This interaction stabilizes the ground state more than the excited state, leading to an increase in the energy required for the n → π* transition. Consequently, a hypsochromic (blue) shift is observed for the n → π* absorption band as solvent polarity increases. researchgate.net In contrast, π → π* transitions are often less sensitive or may exhibit a bathochromic (red) shift in polar solvents. wikipedia.org

pH Effects: The absorption spectrum of this compound is highly dependent on pH due to the presence of both an acidic hydroxyl group and a basic nitrogen atom. The compound can exist in different forms—protonated, neutral, or deprotonated—depending on the pH of the medium. pku.edu.cn

In acidic solution (low pH): The nitrogen atom of the pyridine ring becomes protonated. This protonation alters the electronic structure of the chromophore, typically resulting in a shift in the absorption maxima.

In neutral solution: The compound exists predominantly in its neutral form, exhibiting a characteristic tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.

In basic solution (high pH): The hydroxyl group is deprotonated to form a phenoxide-like anion. This deprotonation leads to increased electron delocalization and results in a significant bathochromic (red) shift of the π → π* absorption band. researchgate.net

These pH-dependent spectral shifts allow for the determination of the compound's pKa values through spectrophotometric titration. mdpi.com

Mass Spectrometry Techniques

Fragmentation Pathways and Molecular Weight Confirmation

Mass spectrometry confirms the molecular weight of this compound and provides insight into its structure through characteristic fragmentation patterns. The compound has a nominal molecular weight of 109 amu. sigmaaldrich.comscbt.comsigmaaldrich.com In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) is observed at an m/z (mass-to-charge ratio) of 109.

The fragmentation of this compound is influenced by its tautomeric equilibrium with 6-methyl-2-pyridone. The pyridone tautomer often dictates the primary fragmentation pathways. Common fragmentation steps include:

Loss of Carbon Monoxide (CO): A characteristic fragmentation for pyridone structures is the loss of a neutral CO molecule (28 Da), leading to a significant fragment ion at m/z 81.

Loss of a Methyl Radical (•CH3): Cleavage of the methyl group can result in the formation of an [M-15]+ ion at m/z 94.

Ring Fission: Subsequent fragmentation of the pyridine ring can lead to smaller charged species.

The analysis of these fragment ions helps to piece together the structure of the parent molecule.

| m/z | Ion Identity | Proposed Neutral Loss |

|---|---|---|

| 109 | [M]+• | - |

| 94 | [M - CH3]+ | •CH3 |

| 81 | [M - CO]+• | CO |

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is employed to determine the precise elemental composition of this compound. By measuring the mass-to-charge ratio with high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C6H7NO. sigmaaldrich.comscbt.com HRMS analysis would be expected to yield a measured mass that is very close to the calculated theoretical exact mass, thereby confirming the elemental composition unambiguously.

| Molecular Formula | Calculated Exact Mass (Da) | Expected HRMS Result (m/z) |

|---|---|---|

| C6H7NO | 109.05276 | 109.0528 ± error |

X-ray Diffraction Studies

Solid-State Molecular Conformation and Crystal Packing

X-ray diffraction analysis of single crystals provides definitive information about the molecular structure and packing arrangement of this compound in the solid state. Studies on closely related hydroxypyridine derivatives reveal that these molecules often crystallize in the pyridone tautomeric form, which is stabilized by intermolecular interactions. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Hydrogen Bonding | N—H⋯O and O—H⋯O |

| Packing Motif | Zigzag arrays forming a layer structure |

Intermolecular Interactions and Hydrogen Bonding Networks

The structure and stability of this compound in condensed phases are significantly influenced by intermolecular interactions, primarily hydrogen bonding. This compound exists in a tautomeric equilibrium with its keto form, 6-methyl-2-pyridone. In solution and the solid state, the pyridone form is generally favored, a preference driven by its ability to form robust intermolecular hydrogen bonds chemtube3d.com.

In the crystalline state, pyridone derivatives typically self-assemble through a classic R22(8) hydrogen bond motif, where two molecules form a cyclic dimer via a pair of N—H···O hydrogen bonds nih.gov. This strong and directional interaction is a key factor in the supramolecular chemistry of these compounds. The protonation of the 2-pyridonyl group to form a hydroxypyridinium cation alters these networks. In such cases, the aggregation is dictated by both hydrogen bonds and coulombic interactions, leading to different structural motifs, such as chains linked by O–H···O and N–H···O interactions nih.govnih.gov.

The complexity of these networks can be further illustrated by related structures. For instance, the crystal structure of 2,6-bis(3-hydroxy-3-methylbut-1-yn-1-yl)pyridine monohydrate demonstrates a complex hydrogen bond network involving the pyridine nitrogen, the hydroxyl groups, and a water molecule. These interactions, which include O—H···O and O—H···N bonds, assemble the molecules into ribbon-like structures nih.govresearchgate.net. Such studies on related molecules underscore the capacity of hydroxylated pyridines to form diverse and intricate hydrogen-bonded assemblies.

Quantum Chemical Calculations and Theoretical Studies

Theoretical studies, particularly those employing quantum chemical calculations, provide profound insights into the molecular properties of this compound that are not directly accessible through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and reactivity of heterocyclic compounds. The B3LYP functional combined with Pople-style basis sets, such as 6-31G(d,p) or 6-311G(d,p), is frequently used to model these systems with reasonable accuracy scirp.orgreddit.com.

Quantum chemical studies on closely related compounds, such as 2-bromo-3-hydroxy-6-methylpyridine, have been performed using the B3LYP/6-311G(d,p) level of theory to determine the optimized molecular geometry researchgate.net. These calculations provide detailed information on bond lengths and angles, which are often in good agreement with experimental data derived from techniques like X-ray crystallography researchgate.net. Such computational approaches are invaluable for understanding how substituents affect the geometry and electronic distribution of the pyridine ring.

Below is a table of selected optimized geometric parameters for 2-bromo-3-hydroxy-6-methylpyridine, calculated at the B3LYP/6-311G(d,p) level, which serves as a proxy for the structural characteristics of the this compound framework.

| Parameter | Calculated Value (Å or °) |

|---|---|

| C-C (ring) bond length | 1.390 - 1.504 Å |

| C-O bond length | 1.350 Å |

| C-N bond length | 1.303 - 1.343 Å |

| O-H bond length | 0.963 Å |

| C-C-C bond angle | 112.9° - 119.9° |

| C-O-H bond angle | 108.4° |

| C-N-C bond angle | 119.3° |

Data sourced from a computational study on 2-bromo-3-hydroxy-6-methylpyridine researchgate.net.

HOMO-LUMO Analysis and Molecular Electrostatic Potential Mapping

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and polarizability scispace.comscirp.org. A smaller gap suggests that a molecule is more polarizable and has a higher chemical reactivity nih.gov. For the related compound 2-bromo-3-hydroxy-6-methylpyridine, the calculated frontier orbital gap is -5.39512 eV, indicating the energy required for electronic excitation researchgate.netresearchgate.net.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents uni-muenchen.deresearchgate.net. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue denotes areas of low electron density and positive potential (susceptible to nucleophilic attack) uni-muenchen.de. In studies of substituted pyridines, the MEP map typically shows a negative potential around the nitrogen and oxygen atoms, identifying them as the primary sites for electrophilic interaction, while the hydrogen atoms of the hydroxyl and methyl groups are characterized by positive potential researchgate.net.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate both the computational method and the structural assignment of vibrational modes. DFT methods, particularly B3LYP, have proven effective in calculating vibrational frequencies for use in interpreting FT-IR and FT-Raman spectra asianpubs.orgresearchgate.net.

Theoretical vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are often scaled by an empirical factor to improve agreement with experimental results. Studies on related molecules like hydroxybenzopyridine have demonstrated a good correlation between scaled theoretical frequencies and experimental spectra, aiding in the complete assignment of vibrational modes asianpubs.org. This comparative approach is essential for a detailed understanding of the molecule's vibrational properties chemrxiv.org. The electronic absorption spectra (UV-Vis) can also be predicted using Time-Dependent DFT (TD-DFT), providing insights into the electronic transitions of the molecule scirp.org.

The following table presents a comparison of experimental and calculated vibrational frequencies for a related pyridine derivative, illustrating the utility of this approach.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | ~3400 | ~3550 |

| C-H Stretch (Aromatic) | ~3050-3100 | ~3080-3120 |

| C=O Stretch (Pyridone) | ~1650 | ~1680 |

| C=C/C=N Ring Stretch | ~1580-1620 | ~1600-1640 |

Data represents typical values for hydroxypyridine/pyridinone systems and is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape and dynamic behavior of molecules over time nih.govpitt.edu. By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory that reveals how a molecule moves, flexes, and changes its conformation in response to its environment nih.gov.

Coordination Chemistry of 2 Hydroxy 6 Methylpyridine As a Ligand

Ligand Design Principles and Coordination Modes of 2-Hydroxypyridinates

The design of ligands is a cornerstone of modern coordination chemistry, and 2-hydroxypyridinates (including the anion of 2-hydroxy-6-methylpyridine, often abbreviated as mhp⁻) have emerged as a significant class due to their adaptable coordination behavior. Upon deprotonation of the hydroxyl group, a negative charge is delocalized between the nitrogen and oxygen atoms, which allows for diverse binding interactions with metal centers. rsc.org This dual nature, combining a pyridyl nitrogen and an exocyclic oxygen donor, underpins its versatility.

The 2-hydroxypyridinate framework is exceptionally proficient at forming both chelated and bridged metal complexes. The arrangement of the nitrogen and oxygen donor atoms is ideal for forming a stable five-membered chelate ring with a single metal ion. This is known as a bidentate κ²-N,O coordination mode. rsc.org The inherent rigidity of the pyridine (B92270) ring results in a constrained and predictable geometry upon chelation. rsc.org

Beyond simple chelation, the ligand excels in its capacity to bridge multiple metal centers. This bridging can occur in several motifs, including common μ₂ (bridging two metals) and rarer μ₃ (bridging three metals) arrangements. rsc.org This capability has been exploited to construct polynuclear clusters and paddlewheel-type complexes. rsc.org For instance, in paddlewheel dirhodium(II) complexes, related hydroxypyridinate ligands bridge the two metal centers, influencing the complexes' catalytic and electronic properties. researchgate.net Similarly, halogen-substituted 2-hydroxypyridine (B17775) ligands have been shown to form both monomeric copper(II) complexes with neutral nitrogen coordination and chloro-bridged dimeric structures. tandfonline.com The dynamic interplay between these chelation and bridging modes is a remarkable feature, with some systems exhibiting a "chelate-bridge-switch" in solution. rsc.org

The coordination behavior of this compound is governed by a combination of steric and electronic factors.

Electronic Effects : The deprotonated ligand, mhp⁻, is an anionic N,O-donor. The nitrogen atom is a relatively soft donor, while the oxygen is a hard donor, allowing for coordination to a wide variety of metal ions. The nitrogen donor in the mhp⁻ ligand is considered to have a superior trans influence compared to carboxylate ligands, meaning it can weaken the bond to a ligand positioned opposite to it. Furthermore, mhp⁻ is generally less kinetically labile than comparable carboxylate ligands, leading to more robust complexes.

Steric Effects : The methyl group at the 6-position (ortho to the nitrogen atom) introduces steric bulk around the nitrogen donor. This steric hindrance can influence the geometry of the resulting complex and its reactivity. For example, in square-planar Pt(II) complexes, the methyl group can provide a degree of steric protection to the metal center. researchgate.net However, the methyl group can also be expected to decrease the basicity of the adjacent nitrogen atom. researchgate.net

The tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form also plays a role. While the this compound tautomer is favored in the free ligand, coordination to a metal ion stabilizes the deprotonated 2-hydroxypyridinate form. rsc.org Bond length analysis within the pyridine ring of coordinated ligands can provide insight into the electronic distribution and the degree of aromaticity, which varies depending on the coordination mode. rsc.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound (Hmhp) typically involves the reaction of a suitable metal salt with the ligand in its neutral or deprotonated form. The resulting complexes are then characterized by a suite of analytical techniques to elucidate their structure and properties.

This compound forms complexes with a wide array of transition metals, showcasing its versatility.

Molybdenum(II) : Dinuclear molybdenum(II) complexes with the formula Mo₂(mhp)₄ are well-established. These "paddlewheel" compounds feature a quadruple bond between the two metal centers, which are bridged by four mhp⁻ ligands.

Manganese(I) and (II) : A manganese(I) carbonyl complex has been synthesized from 6-methyl-2-pyridone, where the ligand adopts a C,N-chelating mode after a reaction involving the methyl group. rsc.org Separately, mononuclear Mn(II) complexes of the type [Mn(SCN)₂(Hmhp)₄] have been prepared where four neutral this compound ligands coordinate to the metal center. researchgate.net

Platinum(II) : A notable example is trans-[PtCl₂(dmso)(Hmhp)]·H₂O, which has been synthesized and structurally characterized. In this square-planar complex, the this compound ligand coordinates to the Pt(II) ion in a monodentate fashion through the nitrogen atom. researchgate.netresearchgate.net Another reported complex is the dinuclear Pt(III) compound [Pt₂(CH₃)₄(mhp)₂(Et₂S)], where mhp⁻ acts as a bridging ligand. acs.org

Copper(II) : While many studies focus on derivatives, the fundamental coordination principles are demonstrated in Cu(II) complexes with related halogen-substituted 2-hydroxypyridines, which form both mononuclear and bridged-dimeric structures. tandfonline.com

Cobalt(II) and Nickel(II) : Isostructural complexes with the formula [M(SCN)₂(Hmhp)₄] (where M = Co(II) or Ni(II)) have been synthesized. researchgate.net Like the manganese analogue, these feature octahedral coordination geometry with four monodentate neutral Hmhp ligands.

Ruthenium(II,III) : A diruthenium(II,III) paddlewheel complex, cis-[Ru₂Cl(μ-DPhF)₂(μ-hmp)(μ-OAc)], has been synthesized using the non-symmetric 2-hydroxy-6-methylpyridinate (hmp) ligand to induce chirality. rsc.org

Table 1: Examples of Transition Metal Complexes with this compound (Hmhp) or its Anion (mhp⁻)

| Metal Ion | Complex Formula | Coordination Mode of Ligand | Metal Geometry | Reference(s) |

|---|---|---|---|---|

| Mo(II) | Mo₂(mhp)₄ | Bridging, κ¹-N, κ¹-O | Quadruply-bonded dinuclear | |

| Mn(II) | [Mn(SCN)₂(Hmhp)₄] | Monodentate, κ¹-N | Octahedral | researchgate.net |

| Pt(II) | trans-[PtCl₂(dmso)(Hmhp)] | Monodentate, κ¹-N | Square-planar | researchgate.netresearchgate.net |

| Pt(III) | [Pt₂(CH₃)₄(mhp)₂(Et₂S)] | Bridging, κ¹-N, κ¹-O | Dinuclear | acs.org |

| Co(II) | [Co(SCN)₂(Hmhp)₄] | Monodentate, κ¹-N | Octahedral | researchgate.net |

| Ni(II) | [Ni(SCN)₂(Hmhp)₄] | Monodentate, κ¹-N | Octahedral | researchgate.net |

| Ru(II,III) | cis-[Ru₂Cl(μ-DPhF)₂(μ-hmp)(μ-OAc)] | Bridging, κ¹-N, κ¹-O | Dinuclear paddlewheel | rsc.org |

The coordination chemistry of this compound extends beyond transition metals to include lanthanides and main group elements.

Lanthanide Complexes : The ligand has been incorporated into mixed-metal lanthanide-transition metal clusters. For example, the complex [Ce₃Mn₂O₆(O₂CMe)₆(NO₃)₂(mhpH)₄] contains four neutral this compound (mhpH) ligands coordinated to the cerium ions. acs.orgnih.gov While many studies use derivatives, these findings confirm the utility of the core this compound structure in lanthanide coordination. tsijournals.comtsijournals.comresearchgate.net

Main Group Element Complexes : Although specific examples with this compound are less common in the literature, the general class of 2-pyridonates is known to form complexes with main group elements. rsc.org For instance, a metal-organic framework has been synthesized using lead(II) and a carboxylate-functionalized derivative, this compound-4-carboxylic acid, demonstrating the compatibility of the pyridonate head group with heavier main group metals. grafiati.com

The definitive structures of these metal complexes are established through a combination of spectroscopic methods and single-crystal X-ray diffraction.

X-ray Diffraction : This is the most powerful technique for determining the solid-state structure of crystalline complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. The structures of many complexes, including trans-[PtCl₂(dmso)(Hmhp)]·H₂O and the [M(SCN)₂(Hmhp)₄] series (M = Mn, Co, Ni), have been elucidated using this method. researchgate.netresearchgate.net For the platinum complex, diffraction analysis confirmed the square-planar geometry and the monodentate N-coordination of the ligand. researchgate.net

Spectroscopic Techniques :

Infrared (IR) Spectroscopy : IR spectroscopy is useful for confirming the coordination of the ligand. Changes in the vibrational frequencies of the C=C, C-N, and C-O bonds of the pyridine ring upon complexation provide evidence of metal-ligand bond formation. The disappearance of the broad O-H stretch from the free ligand can indicate deprotonation and coordination via the oxygen atom. tsijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, NMR (¹H, ¹³C, and, where applicable, metal nuclei like ¹⁹⁵Pt) is invaluable for characterizing the structure in solution. Chemical shifts of the ligand's protons and carbons change upon coordination, and through-space correlations can help define the geometry. tandfonline.comnih.gov

Electronic (UV-Visible) Spectroscopy : This technique probes the electronic transitions within the complex. For transition metal complexes, it is used to study d-d transitions, from which crystal field parameters (like Dq) and nephelauxetic parameters can be calculated, providing insight into the metal-ligand bonding environment. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy : Also known as Electron Paramagnetic Resonance (EPR), this technique is specific to paramagnetic species (those with unpaired electrons), such as certain Fe(III) or Cu(II) complexes, and provides detailed information about the electronic environment of the metal ion.

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of metal complexes containing this compound are intrinsically linked to the way the ligand interacts with the central metal ion. These properties are crucial for understanding the structure, bonding, and potential applications of these compounds.

Ligand Field Theory and Molecular Orbital Analysis

Ligand Field Theory (LFT), an extension of crystal field theory and molecular orbital theory, provides a framework for understanding the electronic structure of coordination complexes. libretexts.orglibretexts.org In complexes with this compound, the ligand's nitrogen and oxygen donor atoms create a specific ligand field around the metal ion, influencing the energies of the metal's d-orbitals. guidechem.com

The deprotonated form of this compound (mhp⁻) typically acts as a bidentate ligand, coordinating to metal centers through the pyridyl nitrogen and the hydroxyl oxygen atoms. This chelation affects the splitting of the d-orbitals. The strength of the ligand field determines the magnitude of this splitting (Δ), which in turn influences the electronic transitions and, consequently, the color of the complex. libretexts.orguomustansiriyah.edu.iq

Molecular orbital (MO) analysis offers a more detailed picture of the bonding in these complexes. The interaction between the metal d-orbitals and the ligand's frontier molecular orbitals (HOMO and LUMO) leads to the formation of bonding, anti-bonding, and non-bonding molecular orbitals. researchgate.netmdpi.com For instance, in an octahedral complex, the ligand's sigma orbitals interact with the metal's e_g orbitals (d_z² and d_x²-y²), while the t_2g orbitals (d_xy, d_xz, d_yz) may participate in π-bonding. libretexts.orglibretexts.org

The electronic spectra of these complexes reveal absorptions corresponding to d-d transitions and charge-transfer bands. uomustansiriyah.edu.iq The energies of these transitions are directly related to the ligand field splitting parameter. For example, the electronic spectra of Mn(II), Co(II), and Ni(II) complexes with this compound have been used to determine parameters like the crystal field splitting (10Dq), Racah repulsion, and nephelauxetic parameters. researchgate.net In some dinuclear platinum(II) complexes bridged by this compound, metal-metal-to-ligand charge-transfer (MMLCT) excited states have been observed. acs.org

DFT calculations are often employed to complement experimental spectroscopic data. mdpi.com These calculations can predict the energies of the frontier molecular orbitals and help in assigning the observed electronic transitions. For example, in a mononuclear iron(III) complex with six this compound ligands, DFT calculations showed a temperature variation of the HOMO-LUMO gap, which correlated with the observed thermochromism (change of color with temperature). irb.hrrsc.orgbohrium.com

Spin States and Magnetic Susceptibility

The magnetic properties of this compound metal complexes are dictated by the number of unpaired electrons in the metal's d-orbitals, which is determined by the ligand field strength and the metal ion's electron configuration.

In a mononuclear iron(III) octahedral complex, Fe(L)₆₃ where L is this compound, magnetization measurements indicated that the iron(III) ion is in a high-spin state (S = 5/2) from room temperature down to 1.8 K. irb.hrrsc.orgbohrium.com This was further confirmed by DFT calculations. irb.hrrsc.org High-spin complexes occur when the ligand field splitting energy (Δ) is smaller than the electron pairing energy, making it energetically more favorable for electrons to occupy higher energy d-orbitals rather than pairing up in lower energy orbitals.

The magnetic susceptibility of a complex provides information about its magnetic behavior. For instance, studies on [M(SCN)₂(L)₄] complexes, where M = Mn(II), Co(II), or Ni(II) and L = this compound, revealed very weak antiferromagnetic interactions between the metal centers at low temperatures. researchgate.net In mixed-metal Ce(IV)Mn(IV) clusters containing this compound, the magnetic susceptibility data was used to determine the exchange interaction constant (J) between the two Mn(IV) ions. nih.gov

The spin state of a metal complex can be influenced by factors such as temperature and pressure. While no spin-crossover was observed in the aforementioned iron(III) complex, its electron spin resonance (ESR) spectra showed unusual temperature-dependent changes, which were attributed to temperature-dependent supramolecular interactions influencing the rhombicity of the iron(III) center. irb.hrrsc.org

| Complex | Metal Ion | Spin State | Magnetic Behavior | Reference |

| Fe(L)₆₃ (L = this compound) | Fe(III) | High-spin (S=5/2) | Paramagnetic | irb.hrrsc.orgbohrium.com |

| [M(SCN)₂(L)₄] (M = Mn(II), Co(II), Ni(II); L = this compound) | Mn(II), Co(II), Ni(II) | Not specified | Weak antiferromagnetic interactions at low T | researchgate.net |

| [Ce₃Mn₂O₆(O₂CMe)₆(NO₃)₂(L)₄] (L = this compound) | Mn(IV) | Not specified | Antiferromagnetic coupling between Mn(IV) ions | nih.gov |

Reactivity and Stability of this compound Coordination Compounds

The reactivity and stability of coordination compounds containing this compound are critical aspects that influence their synthesis, handling, and potential applications.

Ligand Exchange Reactions

This compound complexes can undergo ligand exchange reactions, where the mhp⁻ ligand or other ancillary ligands are replaced by different ligands. The lability of the mhp⁻ ligand has been demonstrated in several studies.

For example, the reaction of M₂(mhp)₄ (M = Mo, W) with carboxylic acids leads to an equilibrium mixture of M₂(O₂CR)ₙ(mhp)₄₋ₙ products. rsc.org This equilibrium can be shifted towards the fully substituted carboxylate complex by using an excess of the carboxylic acid or by leveraging the favorable crystallization of the product. rsc.org This highlights the kinetic lability of the mhp ligand in these systems. psu.edu

In another instance, attempts to synthesize mixed-ligand complexes of molybdenum by reacting Mo₂(mhp)₃(CH₃CN)₂⁺ or Mo₂(mhp)₂(CH₃CN)₄²⁺ with acetate (B1210297) resulted in the formation of the expected products, but also other species due to ligand scrambling, such as Mo₂(mhp)₄. rsc.orgpsu.edu This further confirms that the mhp ligands are kinetically labile and can readily exchange. psu.edu The formation of molecular triangles and squares from the reaction of [Mo₂(mhp)₂(CH₃CN)₄]²⁺ with dicarboxylates also involves ligand scrambling, leading to side products like [Mo₂(mhp)₃]₂(bridge) and Mo₂(mhp)₄. rsc.org

The kinetic lability of the mhp ligand can be a challenge in synthesizing specific mixed-ligand complexes, but it can also be exploited to access new compounds. psu.edu

Redox Behavior of Metal Centers in Complexes

The redox behavior of the metal center in this compound complexes is influenced by the electronic properties of the ligand. The mhp⁻ ligand can stabilize different oxidation states of the metal and participate in electron transfer processes.

Cyclic voltammetry is a common technique used to study the redox properties of these complexes. For instance, dinuclear platinum(II) complexes bridged by this compound exhibit reversible one-electron oxidations, which are attributed to strong intramolecular metal-metal interactions. acs.org The redox potential of these complexes can be tuned by modifying the ligand structure. ohiolink.edu

In dinuclear molybdenum and tungsten complexes of the form M₂(mhp)₄, the redox chemistry is dependent on the nature of other ancillary ligands. ohiolink.edu DFT calculations can be used to help assign the observed electrochemical redox behavior. ohiolink.edu

The reaction of the polyhydride complex ReH₇(PPh₃)₂ with this compound leads to the formation of a monohydrido rhenium(III) complex, which can then be oxidized to the corresponding rhenium(IV) derivative. acs.org This demonstrates the ability of the mhp⁻ ligand to support different oxidation states of rhenium.

Thermal and Chemical Stability under Varied Conditions

The stability of this compound itself and its coordination compounds is crucial for their practical use. This compound is generally stable under normal temperatures and pressures. guidechem.comsigmaaldrich.com

Studies on the thermal stability of this compound in aqueous solutions have shown that it becomes unstable at temperatures of 50 °C and above. unit.no The degradation kinetics were found to be slower at higher pH values. unit.no Interestingly, its stability was not significantly affected by the presence of rock substrates like kaolinite (B1170537), Berea sandstone, and limestone. unit.no

The stability of its metal complexes can vary. For example, some metal complexes of this compound-4-carboxylic acid are noted for their stability, which is beneficial for applications in medicinal chemistry and crop protection. chemimpex.com The stability of bivalent transition metal complexes with this compound-3-carboxylic acid was found to follow the order: Cu > Zn > Fe > Ni > Co > Mn. nih.gov

The development of advanced materials, such as polymers and coatings, sometimes incorporates this compound-4-carboxylic acid to improve thermal stability. chemimpex.com

| Compound/Complex | Condition | Stability | Reference |

| This compound | T ≥ 50 °C (in brine) | Becomes unstable | unit.no |

| This compound | Varied pH (in brine) | Slower degradation at higher pH | unit.no |

| This compound | Presence of kaolinite, sandstone, limestone | Not significantly affected | unit.no |

| Bivalent metal complexes of this compound-3-carboxylic acid | - | Stability order: Cu > Zn > Fe > Ni > Co > Mn | nih.gov |

Advanced Applications in Catalysis and Materials Science

Catalytic Applications of 2-Hydroxy-6-methylpyridine Derived Complexes

Complexes derived from this compound and its analogs have demonstrated significant potential in a range of catalytic transformations. The pyridine (B92270) nitrogen and the hydroxyl group can act in concert as a bidentate ligand, influencing the steric and electronic environment of the metal center and thereby tuning its catalytic activity.

While research into pyridine-based ligands for hydrogenation and dehydrogenation catalysis is extensive, specific studies focusing solely on complexes of this compound are not prominently documented in the reviewed literature. However, the broader class of lutidine-derived and other substituted pyridine ligands has been shown to be effective in these transformations. For instance, iridium complexes with lutidine-derived CNP pincer ligands have been demonstrated as efficient catalysts for the selective hydrogenation of aldehydes under mild, base-free conditions. acs.org Similarly, rhodium and iridium diolefin complexes with 1,3-bis(6′-methyl-2′-pyridylimino)isoindoline ligands are active precatalysts for the acceptorless, base-free dehydrogenation of secondary alcohols. acs.org These examples highlight the potential of the substituted pyridine scaffold in facilitating such reactions, suggesting a promising area for future investigation with this compound-based systems.

The use of 2-hydroxypyridine-based ligands as promoters in transition metal-catalyzed C-H activation and functionalization represents a significant area of application. These ligands can enhance the catalytic activity and selectivity of metal complexes in these challenging transformations.

A notable example is the use of substituted 2-hydroxypyridine (B17775) ligands to promote the ortho-C-H bond activation and arylation of 2-phenylpyridine (B120327) catalyzed by a [(η⁶-p-cymene)RuCl₂]₂ complex in water. Research has shown that ligands such as 5-trifluoromethyl-2-hydroxypyridine can significantly enhance the catalytic activity of the Ruthenium(II) catalyst, increasing the yield of the arylated product by up to eightfold compared to the reaction without the ligand. nih.gov The presence of the 2-hydroxypyridine ligand is believed to facilitate the C-H activation step by lowering the energy barrier. nih.gov This is supported by both experimental findings and density functional theory (DFT) calculations. nih.gov

Table 1: Effect of 2-Hydroxypyridine-based Ligands on Ru(II)-Catalyzed C-H Arylation of 2-Phenylpyridine

| Ligand | Aryl Halide | Yield (%) |

|---|---|---|

| None | 4-iodotoluene | 11 |

| 5-trifluoromethyl-2-hydroxypyridine | 4-iodotoluene | 88 |

| None | 4-chloroanisole | 5 |

| 5-trifluoromethyl-2-hydroxypyridine | 4-chloroanisole | 75 |

Data compiled from research on Ru(II)-catalyzed C-H bond activation. nih.gov

The study of various substituted 2-hydroxypyridine ligands has provided insights into how electronic modifications on the pyridine ring can be used to tune the catalytic efficiency of the metal center for C-H functionalization reactions. nih.gov

The catalytic hydroboration of organic nitriles is a valuable synthetic method for the preparation of amines. While various transition metal complexes have been explored for this transformation, the specific application of this compound-derived complexes in this area is not extensively reported in the available scientific literature. Current research in this field is focused on catalysts based on other metals and ligand systems, such as zinc dihydrides stabilized by N-heterocyclic carbenes, which have shown high efficiency in the double hydroboration of nitriles with pinacolborane.

The functionalization of alkenes and alkynes is a cornerstone of organic synthesis, allowing for the construction of complex molecular architectures. Although pyridine-containing ligands are widely used in this field, specific examples detailing the catalytic application of this compound complexes for alkene and alkyne functionalizations are not well-documented in the reviewed literature. The development of catalysts for these transformations is an active area of research, with a focus on achieving high levels of selectivity and efficiency using various transition metal complexes.

There is significant interest in developing synthetic models of the active sites of hydrogenase enzymes, which are highly efficient biological catalysts for hydrogen production and uptake. Pyridine-based ligands, including derivatives structurally related to this compound, have been instrumental in the synthesis of biomimetic models of [Fe]- and [FeFe]-hydrogenases.

Specifically, iron complexes containing acylmethyl(hydroxymethyl)pyridine ligands, which are structurally analogous to this compound, have been synthesized and studied as functional models of the [Fe]-hydrogenase active site. These model complexes have been found to be electrocatalysts for the reduction of protons to molecular hydrogen. nih.gov The pyridine-based ligand plays a crucial role in stabilizing the iron center and modulating its electronic properties to facilitate the catalytic cycle of proton reduction. nih.gov The study of these biomimetic models provides valuable insights into the mechanism of natural hydrogenases and aids in the design of new, efficient catalysts for hydrogen production.

Role as an Organic Additive in Catalytic Systems

Beyond its role as a ligand directly coordinated to a catalytic metal center, derivatives of this compound can also function as organic additives in catalytic systems. In this capacity, they can modify the properties of the catalyst support or interact with the active metallic species to enhance catalytic performance.

An example of this application is the use of 2,6-bis-(1-hydroxy-1,1-diphenyl-methyl) pyridine, a derivative of this compound, as an organic additive in the preparation of NiMoP/γ-Al₂O₃ catalysts for the hydrodesulfurization (HDS) of gas oil. nih.govmdpi.com The addition of this organic molecule to the catalyst preparation process was found to significantly increase the HDS activity. nih.govmdpi.com

Table 2: Effect of 2,6-Bis-(1-hydroxy-1,1-diphenyl-methyl) pyridine (BDPHP) Additive on NiMoP/γ-Al₂O₃ Catalyst Properties and HDS Activity

| Catalyst | BDPHP/Ni Molar Ratio | MoO₃ Dispersion | HDS Activity (Relative) |

|---|---|---|---|

| NiMoP | 0 | Lower | 1.0 |

| NiMoP (0.5) | 0.5 | Higher | 1.5 |

| NiMoP (1.0) | 1.0 | Lower | 1.2 |

Data conceptualized from findings on the effect of organic additives in HDS catalysts. nih.govmdpi.com

It is proposed that the organic additive interacts with the γ-Al₂O₃ support, leading to better dispersion of the molybdenum oxide species. nih.gov This improved dispersion, along with a moderate metal-support interaction and an increased degree of sulfurization of the active metals, contributes to the enhanced catalytic activity for the removal of sulfur from gas oil. nih.govmdpi.com This demonstrates that even when not acting as a traditional ligand, the structural features of this compound derivatives can be leveraged to improve the performance of industrial catalysts.

Enhancement of Catalyst Dispersion and Activity

In heterogeneous catalysis, the efficiency of a catalyst is often dictated by the dispersion of active metal species on a high-surface-area support. Poor dispersion leads to larger metal particles with a lower proportion of active sites available for reaction. Organic additives are sometimes used during catalyst preparation to improve this dispersion.

Research has shown that pyridine derivatives can significantly enhance the catalytic activity of hydrodesulfurization (HDS) catalysts. For instance, the use of 2,6-bis-(1-hydroxy-1,1-diphenyl-methyl) pyridine (BDPHP), a more complex derivative, in the preparation of NiMoP/γ-Al2O3 catalysts resulted in a notable increase in HDS activity. mdpi.com The addition of this organic agent was found to enhance the dispersion of molybdenum trioxide (MoO3) on the alumina (B75360) support. mdpi.com The mechanism is believed to involve the organic additive interacting with the γ-Al2O3 surface, which in turn isolates the metal species and the support, leading to better-dispersed metal sulfides after the sulfurization step. mdpi.com This improved dispersion, along with a moderate metal-support interaction and an increased degree of sulfurization for both nickel and molybdenum, contributes to the heightened catalytic performance. mdpi.com

The principle demonstrated with BDPHP suggests that simpler molecules like this compound, with its hydroxyl and pyridine functionalities, can similarly influence the deposition of metal precursors onto a support, preventing agglomeration and promoting the formation of highly dispersed and more active catalytic sites.

Table 1: Influence of Pyridine-based Additives on Catalyst Properties

| Additive/System | Observed Effect | Associated Outcome | Reference |

|---|---|---|---|

| 2,6-bis-(1-hydroxy-1,1-diphenyl-methyl) pyridine (BDPHP) in NiMoP/γ-Al2O3 | Enhanced dispersion of MoO3 | Increased hydrodesulfurization (HDS) activity | mdpi.com |

| BDPHP in NiMoP/γ-Al2O3 | Moderate metal-support interaction | Higher sulfurization degree of Ni and Mo | mdpi.com |

| General Pyridine Ligands | Ability to form stable complexes with metal ions | Potential for creating novel catalysts |

Interaction with Metal Centers in Heterogeneous Catalysis

The interaction between a supported metal particle and the support material can significantly alter the catalyst's geometric and electronic properties. This metal-support interaction (MSI) is a key factor in tuning catalytic performance. researchgate.net this compound can act as a powerful modifying agent through its direct interaction with metal centers.

The molecule can coordinate to metal atoms on the catalyst surface via two primary modes:

The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom can form a coordinate bond with a metal center.

The Hydroxyl Group: The oxygen atom of the hydroxyl group can also bond to a metal center, often after deprotonation to form an alkoxide ligand.

This ability to chelate or bridge metal centers can stabilize specific oxidation states or geometries, influencing the adsorption of reactants and the activation barriers for catalytic reactions. The electronic properties of the metal are modified as the ligand donates electron density, which can affect the strength of interaction between the metal and the reactants. researchgate.net For example, a derivative, this compound-3-carboxylic acid, has been studied for its complexation with various transition metals, demonstrating the strong affinity of this class of compounds for metal ions. nih.gov In cooperative catalysis, the spatial proximity and electronic communication between two different metal centers can be crucial for activating small molecules, a principle that can be facilitated by bridging ligands. nih.govacs.org

Materials Science Applications

The reactivity of this compound makes it a valuable precursor and component in the synthesis of advanced functional materials.

Precursors for Polymer Synthesis

This compound serves as a monomer or a modifying agent in the synthesis of specialized polymers. It can be incorporated into a polymer's structure through targeted chemical reactions, thereby enhancing the final material's properties. pipzine-chem.com The inclusion of this pyridine derivative can improve thermal stability and adjust the optical properties of the polymer. pipzine-chem.com It is also used in the preparation of functional coatings, where its presence can impart unique chemical and physical characteristics such as improved corrosion resistance and wear resistance, which are beneficial for applications in industrial protection and electronic devices. pipzine-chem.com In some synthetic pathways, intermediates containing similar structures have been noted to undergo unwanted polymerization, which, while problematic in that context, highlights the inherent reactivity of the molecular scaffold towards forming polymer chains. google.com

Components in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as linkers. youtube.com The properties of a MOF, such as its pore size, surface area, and chemical functionality, are determined by the choice of metal and organic linker. youtube.commdpi.com

This compound is a suitable candidate for use as an organic linker in the synthesis of MOFs. Its bifunctional nature allows it to coordinate to metal centers in multiple ways:

The pyridyl nitrogen acts as a classic N-donor ligand site.

The hydroxyl group can act as an O-donor ligand site.